5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1046461-90-8
VCID: VC11641533
InChI: InChI=1S/C11H8N2O3/c14-5-8-4-12-13-11(8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19 g/mol

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1046461-90-8

Cat. No.: VC11641533

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde - 1046461-90-8

Specification

CAS No. 1046461-90-8
Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H8N2O3/c14-5-8-4-12-13-11(8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13)
Standard InChI Key KNGSJLHOXNAMTI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O

Introduction

Chemical Structure and Nomenclature

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₈N₂O₃
Molecular Weight216.19 g/mol
Exact Mass216.0535
Topological Polar Surface Area64.3 Ų
LogP1.85 (estimated)

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde typically proceeds through a multi-step sequence involving:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, hydrazine hydrate reacts with 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one to yield 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole .

  • Introduction of the Carbaldehyde Group: Formylation at the 4-position via Vilsmeier-Haack reaction or direct oxidation of a methyl group. In related compounds, chloroacetyl chloride has been used to install reactive intermediates that are subsequently functionalized .

Key Intermediate: 5-(1,3-Benzodioxol-5-yl)-1H-Pyrazole

The non-carbaldehyde analog (CAS 141791-06-2) is synthesized via palladium-catalyzed coupling reactions, as demonstrated by Duefert et al. . This intermediate can undergo formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF), a standard method for introducing aldehyde groups to aromatic systems .

Physicochemical Properties

Stability and Reactivity

The aldehyde group confers susceptibility to nucleophilic attack, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones . The benzodioxole moiety enhances lipophilicity, as evidenced by the estimated LogP of 1.85, suggesting moderate membrane permeability.

Table 2: Spectral Signatures

TechniqueKey Features
IR Spectroscopy- 1695 cm⁻¹ (C=O stretch of aldehyde)
- 1250 cm⁻¹ (C-O-C asymmetric stretch of benzodioxole)
¹H NMR (CDCl₃)- δ 9.95 (s, 1H, CHO)
- δ 6.85–6.70 (m, 3H, benzodioxole Ar-H)
- δ 7.45 (s, 1H, pyrazole H-3)
MSm/z 216.05 [M]⁺

Applications and Derivatives

Materials Science

The planar benzodioxole-pyrazole system may serve as a ligand in coordination chemistry or as a fluorophore in optoelectronic materials. The aldehyde group allows covalent anchoring to surfaces or polymers, enabling applications in sensor development.

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